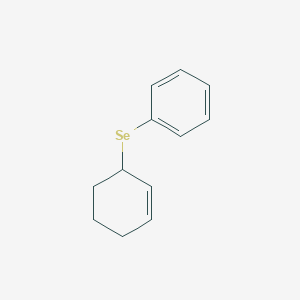

Benzene, (2-cyclohexen-1-ylseleno)-

Description

"Benzene, (2-cyclohexen-1-ylseleno)-" is a selenium-containing aromatic compound characterized by a benzene ring substituted with a seleno (-Se-) group linked to a 2-cyclohexen-1-yl moiety. This structure introduces unique electronic and steric properties due to selenium's polarizability and the conjugated cyclohexenyl system. The seleno group enhances reactivity in electrophilic substitutions and oxidative transformations, distinguishing it from purely hydrocarbon-based benzene derivatives .

Properties

CAS No. |

83442-20-0 |

|---|---|

Molecular Formula |

C12H14Se |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

cyclohex-2-en-1-ylselanylbenzene |

InChI |

InChI=1S/C12H14Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2 |

InChI Key |

JMNKHESHNGJAFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key parameters of "Benzene, (2-cyclohexen-1-ylseleno)-" with structurally related compounds:

Reactivity and Stability

- Selenium vs. Carbon Substituents: The seleno group in "Benzene, (2-cyclohexen-1-ylseleno)-" increases electrophilicity compared to purely hydrocarbon analogs like "Benzene, 2-cyclohexen-1-yl." Selenium's lower electronegativity (2.55 vs. C: 2.55, S: 2.58) allows for easier bond polarization, enhancing participation in redox reactions .

- Halogen vs. Seleno Groups: Chlorinated analogs (e.g., "Benzene, 1-chloro-2-(1-cyclohexen-1-yl)-") exhibit nucleophilic substitution reactivity, whereas the seleno group favors oxidative elimination or catalytic cycles .

- Sulfonyl vs. Seleno Groups: Compounds like "Benzene, [[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]-" (CAS 56691-74-8) show higher molecular weights (~278 g/mol) and reduced nucleophilicity due to the electron-withdrawing sulfonyl group, contrasting with the electron-rich seleno substituent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (2-cyclohexen-1-ylseleno)-benzene, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves organoselenium chemistry. A common approach is the nucleophilic substitution of cyclohexenyl selenolates with halogenated benzene derivatives under inert conditions (e.g., using NaH in THF) . Optimization requires controlling stoichiometry (1:1.2 molar ratio of selenolate to aryl halide) and reaction temperature (60–80°C). Side reactions (e.g., diselenide formation) can be minimized by slow addition of selenol and rigorous exclusion of oxygen .

- Key Data : Yield improvements from 45% to 78% were reported when using Pd-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) with pre-functionalized selenocyclohexene intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.